![molecular formula C18H16Cl2N2S2 B2530065 5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole CAS No. 318234-40-1](/img/structure/B2530065.png)
5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with simple precursors. For instance, in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, 4-chlorophenoxyacetic acid is used as a starting material, which undergoes esterification, hydrazinolysis, and cyclization to form the core oxadiazole moiety before being further modified . Similarly, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole involves a condensation/cyclization reaction starting from a chlorothiophene derivative and a chlorophenyl hydrazine . These methods highlight the importance of regioselective reactions and careful control of reaction conditions to achieve the desired products.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques, including IR, 1H-NMR, and EI-MS . Single-crystal X-ray diffraction studies are also employed to unambiguously determine the structure of compounds, such as in the case of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole . These analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The synthesized compounds can undergo further chemical reactions, such as the formation of metal complexes. For example, 4-amino-1-phenyl-5-pyrazolone based azo acid dyes can complex with transition metals like Chromium, Iron, and Copper . These reactions are significant for the development of materials with specific properties, such as dyes with high fastness values for application on leather.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of chlorophenyl and sulfanyl groups can impart certain electronic characteristics that are relevant for their biological activity. The synthesized compounds exhibit potential antibacterial activity against various bacterial strains, and their bioactivity is further supported by computational docking studies . Additionally, the metal complexes of azo acid dyes show promising fastness properties when applied to leather, indicating their practical utility in material applications .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole, due to its complex structure, is a subject of interest in the synthesis of pyrazole derivatives, which have broad applications ranging from pharmacology to materials science. For instance, vinyl phenyl sulfone and its derivatives have been utilized in the synthesis of diphenylpyrazoles via 1,3-dipolar cycloaddition reactions, showcasing the chemical versatility and potential for producing various substituted pyrazoles (Vasin et al., 2015). Moreover, the study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives with potential antimicrobial and anticancer activity emphasizes the structural manipulation of pyrazole compounds to target specific biological activities, underlining the importance of such compounds in medicinal chemistry research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystal Structure Analysis
The detailed crystal structure analysis of pyrazole derivatives, including 5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazoles, provides insights into their molecular geometry, electronic structure, and potential interactions in solid states. For example, Kumarasinghe, Hruby, and Nichol (2009) and Trilleras et al. (2005) have conducted studies that elucidate the crystal and molecular structure of pyrazole derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in material science and pharmaceuticals (Kumarasinghe, Hruby, & Nichol, 2009); (Trilleras et al., 2005).
Biological Activities
The exploration of pyrazole derivatives in biological applications is a significant area of research, where these compounds are investigated for their potential antimicrobial, anticancer, and other pharmacological activities. Studies like those conducted by Dawood et al. (2011) on the anti-HSV-1 and cytotoxic activities of pyrazole-based heterocycles, and the antimicrobial screening of pyrazolone-based Schiff bases by Gupta (2015), highlight the ongoing research efforts to harness the therapeutic potential of pyrazole derivatives (Dawood et al., 2011); (Gupta, 2015).
Propriétés
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2S2/c1-22-18(20)16(11-23-14-5-3-2-4-6-14)17(21-22)12-24-15-9-7-13(19)8-10-15/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTTZRUDVCZFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)
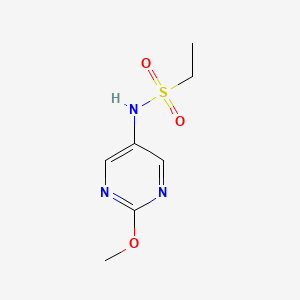
![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)
![2-Cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonyl fluoride](/img/structure/B2529987.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2529988.png)
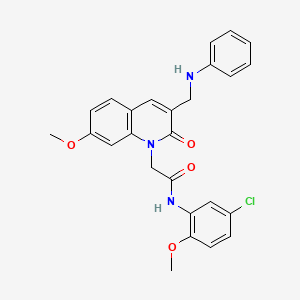
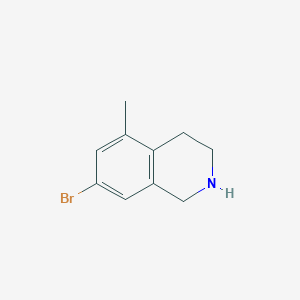
![(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2529991.png)

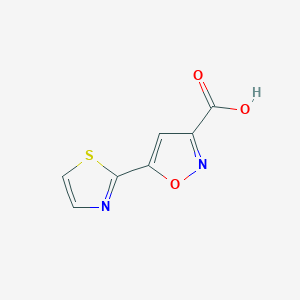
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2529999.png)
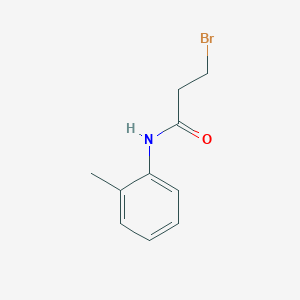
![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)